molecular formula C10H22ClNO2 B12428889 (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride

(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride

Cat. No.: B12428889
M. Wt: 223.74 g/mol
InChI Key: IRDFQFUZIBIBFQ-RJUBDTSPSA-N
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Description

(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable reagent in synthetic chemistry and a potential therapeutic agent in medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (3S,5R) configuration. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents that favor the desired stereochemical outcome .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to ensure consistent production quality. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable tool in medicinal chemistry and drug development.

Properties

Molecular Formula

C10H22ClNO2

Molecular Weight

223.74 g/mol

IUPAC Name

(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride

InChI

InChI=1S/C10H21NO2.ClH/c1-3-4-8(2)5-9(7-11)6-10(12)13;/h8-9H,3-7,11H2,1-2H3,(H,12,13);1H/t8-,9+;/m1./s1

InChI Key

IRDFQFUZIBIBFQ-RJUBDTSPSA-N

Isomeric SMILES

CCC[C@@H](C)C[C@@H](CC(=O)O)CN.Cl

Canonical SMILES

CCCC(C)CC(CC(=O)O)CN.Cl

Origin of Product

United States

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